(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid
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Overview
Description
(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzhydryloxycarbonyl-ethyl-propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid typically involves the reaction of benzhydryloxycarbonyl chloride with 1-ethyl-propylphosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzhydryloxycarbonyl compounds. These products have various applications in organic synthesis and material science .
Scientific Research Applications
(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to the target molecules. This interaction can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzhydryloxycarbonyl derivatives and phosphonic acid analogs, such as diphenylmethane derivatives and alkylphosphonic acids .
Uniqueness
(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid is unique due to its specific structural features, which combine the properties of benzhydryloxycarbonyl and phosphonic acid groups. This combination imparts unique reactivity and binding properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23O5P |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-benzhydryloxycarbonylpentan-3-ylphosphonic acid |
InChI |
InChI=1S/C19H23O5P/c1-3-19(4-2,25(21,22)23)18(20)24-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H2,21,22,23) |
InChI Key |
XDDNKSPQKADNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
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